molecular formula C20H22N2O5 B3342737 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine CAS No. 319492-82-5

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

Cat. No. B3342737
CAS RN: 319492-82-5
M. Wt: 370.4 g/mol
InChI Key: VYPGLYMWNDRFGZ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, also known as DMTPQ, is a quinoline-based amine that has been studied for its potential applications in the fields of chemistry and biology. It has been studied for its ability to act as a substrate in organic synthesis, as well as its potential to act as a therapeutic agent in the field of medicine.

Scientific Research Applications

Anti-Tubercular Activity

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has shown significant potential in the treatment of tuberculosis. Research has identified this compound as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with high potency and limited toxicity. Key structural features essential for this inhibitory activity include the benzyloxy aniline and the 6,7-dimethoxy quinoline ring (Asquith et al., 2019).

Protein Kinase Novel 3 (PKN3) Inhibition

This compound has been identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), showing an IC50 of 1.3 µM in cells. It is a potential tool for studying the biology of PKN3, which is linked to pancreatic and prostate cancer, and T-cell acute lymphoblastic leukemia (Asquith et al., 2020).

Conformational and Configurational Studies

Studies on compounds similar to this compound have revealed insights into conformational and configurational disorders. This research helps understand the molecular structure and behavior, which is crucial in drug design and synthesis (Cuervo et al., 2009).

EGFR Water Network Targeting for Chordoma

This compound has been used to target the epidermal growth factor receptor (EGFR) water network, particularly in the context of chordoma and non-small cell lung cancer (NSCLC). It has been instrumental in understanding the structural features critical for EGFR inhibition, leading to the development of more potent inhibitors (Asquith et al., 2019).

Fluorescent Properties for Biomolecular Linking

The compound's derivatives have been synthesized to explore their fluorescent properties, making them suitable for linking to biomolecules and biopolymers. These properties are vital for applications in bioimaging and diagnostics (Stadlbauer et al., 2009).

Antiviral Activity Against Dengue

and Venezuelan Equine Encephalitis Virusesthis compound and its related compounds have been evaluated for antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). The studies have led to the identification of potent compounds with significant inhibitory effects on these viruses, showcasing the potential of this compound in the treatment of arthropod-borne viral infections (Saul et al., 2021).

Antimalarial Drug Lead

Continued research on quinazolines, including compounds like this compound, has led to the synthesis and evaluation of numerous derivatives forantimalarial activity. The focus has been on developing structure-activity relationships to identify promising antimalarial drug leads. One such compound, identified through these studies, has demonstrated high antimalarial activity, positioning it as a potential candidate for further development into an effective antimalarial drug (Mizukawa et al., 2021).

properties

IUPAC Name

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGLYMWNDRFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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